molecular formula C13H16N4S B2986907 5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 878415-90-8

5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

カタログ番号: B2986907
CAS番号: 878415-90-8
分子量: 260.36
InChIキー: NTDWZCMAWKRRKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a hybrid structure incorporating a 1,3,4-thiadiazole ring, known as a privileged scaffold in medicinal chemistry, and a 3,4-dihydroisoquinoline group. The 1,3,4-thiadiazole core is a nitrogen-sulfur containing heterocycle recognized for its diverse pharmacological potential, with derivatives being investigated for various biological activities, including as potential antitumor agents and enzyme inhibitors . The specific structural motif of a 1,3,4-thiadiazol-2-amine is a common starting point for developing more complex molecules for biological screening. This compound is supplied as a high-purity material intended for use in building chemical libraries, as a key intermediate in organic synthesis, or for in vitro biological evaluation in a controlled research setting. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in programs targeting heterocyclic compounds with potential bioactivity. All products are strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c14-13-16-15-12(18-13)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4H,5-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDWZCMAWKRRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been reported to disrupt processes related to dna replication. This suggests that the compound might interact with its targets by inhibiting DNA replication, thereby affecting the growth and proliferation of cells.

Pharmacokinetics

The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability. This suggests that the compound might have good bioavailability and stability in the body.

Result of Action

The compound’s action could result in the inhibition of DNA replication in both bacterial and cancer cells. This could lead to the suppression of cell growth and proliferation, potentially making the compound useful in the treatment of bacterial infections and cancer.

生物活性

5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a compound that incorporates both the isoquinoline and thiadiazole moieties, which are known for their diverse biological activities. This article aims to present a detailed examination of its biological activity, supported by research findings and data tables.

  • Chemical Formula : C13H16N4S
  • Molecular Weight : 260.36 g/mol
  • CAS Number : 878415-90-8

Structure

The compound features a thiadiazole ring which is recognized for its potential in drug development due to its ability to interact with various biological targets.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit significant activity against various bacterial and fungal strains. For instance:

CompoundActivityReference
This compoundAntimicrobial
Other ThiadiazolesAntifungal and Antibacterial

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. The compound may share similar properties with other 1,3,4-thiadiazole derivatives that have shown promising results in inhibiting tumor growth. Notably:

Cell LineIC50 (µg/mL)Reference
HCT116 (Colon Cancer)3.29
MCF-7 (Breast Cancer)0.28
H460 (Lung Cancer)10.0

Research indicates that the presence of specific substituents on the thiadiazole ring significantly affects cytotoxicity and selectivity towards cancer cell lines.

Studies suggest that compounds like this compound may induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of Tubulin Polymerization : Similar to other thiadiazoles that disrupt microtubule formation.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
  • Cell Cycle Arrest : Inducing cell cycle checkpoints which prevent cancer cell proliferation.

Study on Thiadiazole Derivatives

A comprehensive review analyzed multiple studies on thiadiazole derivatives and their anticancer activities. The findings highlighted the structure–activity relationship (SAR) of these compounds, indicating that modifications at the C5 position of the thiadiazole ring enhance anticancer efficacy.

類似化合物との比較

Mechanistic Insights

  • Ergosterol Biosynthesis Inhibition: Compounds like the target derivative, which combine thiadiazole with nitrogenous heterocycles (e.g., isoquinoline), may interfere with fungal ergosterol synthesis, a mechanism observed in structurally related oxadiazole-thiadiazole hybrids .
  • Enzyme Binding: Molecular docking studies of 1,3,4-oxadiazole derivatives (e.g., compound 5g in ) reveal that carbonyl and halogenated groups are critical for binding to succinate dehydrogenase (SDH). The target compound’s ethyl-isoquinoline group may similarly engage hydrophobic pockets in target enzymes .

Pharmacokinetic and Toxicity Considerations

  • ADMET Properties: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced metabolic stability. The target compound’s dihydroisoquinoline moiety may improve intestinal absorption (>30% predicted) based on analogs in .
  • Selectivity: Substituents like the 3,4-dihydroisoquinoline group could reduce off-target effects compared to simpler aryl or alkyl derivatives, as seen in ’s methylphenyl analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。